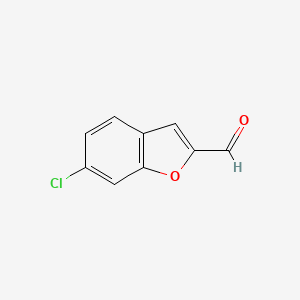

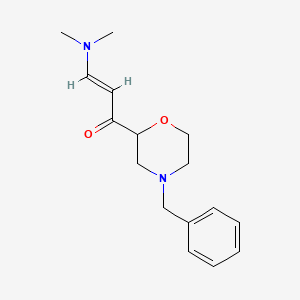

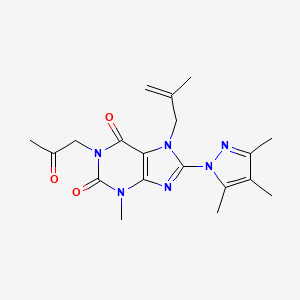

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

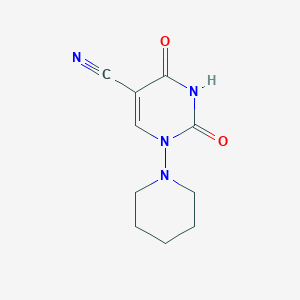

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic compound that has gained popularity in the research community due to its potential therapeutic uses.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research highlights the effectiveness of certain derivatives, closely related to the chemical structure , as corrosion inhibitors for carbon steel in acidic environments. These derivatives exhibit high inhibition efficiency, offering a promising avenue for protecting industrial materials against corrosion, thereby extending their lifespan and enhancing their reliability (Zhiyong Hu et al., 2016).

Nonlinear Optical Properties

The compound and its derivatives have been investigated for their nonlinear optical properties, which are crucial for the development of optical devices like optical limiters. These properties enable the material to interact with light in a nonlinear manner, making it suitable for applications in laser technology and photonics. For instance, a derivative demonstrated a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for optical device applications (K. Rahulan et al., 2014).

Structural Diversity in Organic Chemistry

The versatility of similar ketonic Mannich bases in organic synthesis has been showcased through their utilization in various alkylation and ring closure reactions. This approach facilitates the generation of a structurally diverse library of compounds, underscoring the compound's role in enabling the exploration of novel chemical spaces and the synthesis of complex organic molecules (G. Roman, 2013).

Azo Coupling and Hydrazone Formation

Investigations into the azo coupling reactions of similar compounds with diazonium salts elucidate their capacity to form structurally intricate molecules, exhibiting one azo and one hydrazone group. This chemical behavior is pivotal for creating dyes, pigments, and materials with specific optical properties, facilitating advancements in material science and industrial chemistry (P. Šimůnek et al., 2003).

Catalytic and Antibacterial Activities

Recent studies have expanded the utility of compounds with similar structural motifs to include catalytic and biological applications. For example, Schiff base copper(II) complexes derived from benzimidazole compounds show significant antibacterial activity against various strains, alongside their DNA-binding properties. Such multifaceted applications highlight the compound's potential in medicinal chemistry and as a catalyst in organic transformations (Anup Paul et al., 2015).

Propiedades

IUPAC Name |

(E)-1-(4-benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-17(2)9-8-15(19)16-13-18(10-11-20-16)12-14-6-4-3-5-7-14/h3-9,16H,10-13H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACTWVQKHSEYLU-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1CN(CCO1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1CN(CCO1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-3-[(2-methylpropyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2747305.png)

![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2747308.png)

![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)

![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)